molecular formula C11H21NO4 B8025705 cis-Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate

cis-Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B8025705
M. Wt: 231.29 g/mol
InChI Key: ULXATPSIGBJTPI-IUCAKERBSA-N
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Description

cis-Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C11H21NO4 It is a piperidine derivative, characterized by the presence of a tert-butyl group, a hydroxyl group, and a hydroxymethyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxy-1-piperidinecarboxylate with appropriate reagents to introduce the hydroxymethyl group at the 4-position. One common method involves the use of formaldehyde and a reducing agent under controlled conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in cis-Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: The hydroxyl and hydroxymethyl groups can participate in substitution reactions, leading to the formation of ethers, esters, or other functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry: In chemistry, cis-Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its functional groups allow for further modification, making it a versatile compound for various applications.

Mechanism of Action

The mechanism of action of cis-Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with target molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • tert-Butyl 4-hydroxy-1-piperidinecarboxylate
  • tert-Butyl 3-allyl-4-hydroxypiperidine-1-carboxylate
  • tert-Butyl 4-hydroxy-3-methyl-piperidine-1-carboxylate

Uniqueness: cis-Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate is unique due to the presence of both hydroxyl and hydroxymethyl groups on the piperidine ring.

Properties

IUPAC Name

tert-butyl (3R,4S)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-5-4-8(7-13)9(14)6-12/h8-9,13-14H,4-7H2,1-3H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXATPSIGBJTPI-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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